molecular formula C13H22ClN3O2 B2627913 1'-(Chloroacetyl)-1,4'-bipiperidine-4'-carboxamide CAS No. 516455-85-9

1'-(Chloroacetyl)-1,4'-bipiperidine-4'-carboxamide

Cat. No.: B2627913
CAS No.: 516455-85-9
M. Wt: 287.79
InChI Key: WMOACOKTQUHCBH-UHFFFAOYSA-N
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Description

1’-(Chloroacetyl)-1,4’-bipiperidine-4’-carboxamide is a synthetic organic compound characterized by the presence of a chloroacetyl group attached to a bipiperidine structure

Preparation Methods

The synthesis of 1’-(Chloroacetyl)-1,4’-bipiperidine-4’-carboxamide typically involves the reaction of bipiperidine with chloroacetyl chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general synthetic route can be summarized as follows:

    Starting Materials: Bipiperidine and chloroacetyl chloride.

    Reaction Conditions: The reaction is usually performed in an inert atmosphere to prevent unwanted side reactions. Solvents such as dichloromethane or chloroform are commonly used.

    Procedure: Bipiperidine is dissolved in the solvent, and chloroacetyl chloride is added dropwise while maintaining the reaction mixture at a low temperature (0-5°C). The reaction is allowed to proceed for a specified period, typically 1-2 hours.

    Workup: The reaction mixture is quenched with water, and the organic layer is separated. The product is purified by recrystallization or column chromatography.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to enhance efficiency and yield.

Chemical Reactions Analysis

1’-(Chloroacetyl)-1,4’-bipiperidine-4’-carboxamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloroacetyl group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding amides, esters, or thioesters.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to yield alcohols.

    Hydrolysis: In the presence of water or aqueous base, the chloroacetyl group can hydrolyze to form carboxylic acids.

Common reagents and conditions used in these reactions include:

    Nucleophiles: Amines, alcohols, thiols.

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Hydrolysis Conditions: Aqueous sodium hydroxide or hydrochloric acid.

Scientific Research Applications

1’-(Chloroacetyl)-1,4’-bipiperidine-4’-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Materials Science: The compound is explored for its potential use in the development of advanced materials, including polymers and coatings.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Industrial Applications: The compound is utilized in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 1’-(Chloroacetyl)-1,4’-bipiperidine-4’-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetyl group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition or modulation of their activity. This property is particularly useful in the design of enzyme inhibitors and receptor antagonists.

Comparison with Similar Compounds

1’-(Chloroacetyl)-1,4’-bipiperidine-4’-carboxamide can be compared with other similar compounds, such as:

    1’-(Chloroacetyl)-1,4’-bipiperidine-4’-carboxylate: Similar structure but with a carboxylate group instead of a carboxamide.

    1’-(Bromoacetyl)-1,4’-bipiperidine-4’-carboxamide: Similar structure but with a bromoacetyl group instead of a chloroacetyl group.

    1’-(Chloroacetyl)-1,4’-bipiperidine-4’-carboxylamide: Similar structure but with a carboxylamide group instead of a carboxamide.

The uniqueness of 1’-(Chloroacetyl)-1,4’-bipiperidine-4’-carboxamide lies in its specific reactivity and the ability to form stable covalent bonds with target molecules, making it a valuable tool in chemical biology and medicinal chemistry.

Properties

IUPAC Name

1-(2-chloroacetyl)-4-piperidin-1-ylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22ClN3O2/c14-10-11(18)16-8-4-13(5-9-16,12(15)19)17-6-2-1-3-7-17/h1-10H2,(H2,15,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMOACOKTQUHCBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2(CCN(CC2)C(=O)CCl)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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